4-(4-Methoxyphenoxy)benzoyl chloride
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Overview
Description
4-(4-Methoxyphenoxy)benzoyl chloride is an organic compound with the molecular formula C14H11ClO3. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-methoxyphenoxy group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
4-(4-Methoxyphenoxy)benzoyl chloride can be synthesized through the direct chlorination of 4-methoxybenzoic acid using thionyl chloride. The reaction typically involves heating 4-methoxybenzoic acid with thionyl chloride, resulting in the formation of 4-methoxybenzoyl chloride . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
4-(4-Methoxyphenoxy)benzoyl chloride undergoes various chemical reactions, including:
Hydrolysis: When reacted with water, it produces 4-methoxybenzoic acid and hydrochloric acid.
Esterification: It reacts with alcohols to form esters.
Substitution Reactions: It can undergo nucleophilic substitution reactions with amines to form amides.
Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are 4-methoxybenzoic acid, esters, and amides.
Scientific Research Applications
4-(4-Methoxyphenoxy)benzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenoxy)benzoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, such as amines and alcohols, through nucleophilic acyl substitution reactions. This reactivity is utilized in the synthesis of various compounds with biological activities. For example, it can target bacterial cell division proteins, making it a potential candidate for developing new antibacterial agents .
Comparison with Similar Compounds
4-(4-Methoxyphenoxy)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Methoxybenzoyl chloride: Similar in structure but lacks the phenoxy group.
4-Phenoxybenzoyl chloride: Similar but lacks the methoxy group.
4-Anisyl chloride: Contains a methoxy group but differs in the position of substitution.
The uniqueness of this compound lies in the presence of both the methoxy and phenoxy groups, which can influence its reactivity and applications in different chemical and biological contexts .
Properties
CAS No. |
68548-50-5 |
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Molecular Formula |
C14H11ClO3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
4-(4-methoxyphenoxy)benzoyl chloride |
InChI |
InChI=1S/C14H11ClO3/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3 |
InChI Key |
ZYKMMAMRXDNPOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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